AM103

Description

Properties

Key on ui mechanism of action |

The exact mechanism of actions is not known, however, AM103 inhibits the 5-lipoxygenase-activiting protein (FLAP). This prevents the synthesis of LT, which normally triggers inflammation. |

|---|---|

CAS No. |

1147872-22-7 |

Molecular Formula |

C36H38N3NaO4S |

Molecular Weight |

631.8 g/mol |

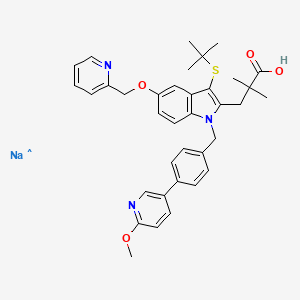

IUPAC Name |

sodium 3-[3-tert-butylsulfanyl-1-[[4-(6-methoxy-3-pyridinyl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate |

InChI |

InChI=1S/C36H39N3O4S.Na/c1-35(2,3)44-33-29-19-28(43-23-27-9-7-8-18-37-27)15-16-30(29)39(31(33)20-36(4,5)34(40)41)22-24-10-12-25(13-11-24)26-14-17-32(42-6)38-21-26;/h7-19,21H,20,22-23H2,1-6H3,(H,40,41);/q;+1/p-1 |

InChI Key |

NJJMCCVPHCNMPB-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AM103, a FLAP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AM103, also known as GSK2190914, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its engagement with the leukotriene biosynthesis pathway. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of anti-inflammatory therapeutics.

Introduction to the 5-Lipoxygenase Pathway and FLAP

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid and are implicated in the pathophysiology of a range of inflammatory diseases, most notably asthma. The biosynthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO) in conjunction with the 5-lipoxygenase-activating protein (FLAP). FLAP, an integral membrane protein located in the nuclear envelope, plays a crucial role by binding arachidonic acid and presenting it to 5-LO. This initial step is pivotal for the downstream production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs: LTC4, LTD4, and LTE4). By targeting FLAP, inhibitors can effectively block the entire leukotriene biosynthetic cascade, offering a powerful therapeutic strategy for inflammatory conditions.

This compound: A Potent and Selective FLAP Inhibitor

This compound is a novel, orally bioavailable small molecule that has been identified as a potent and selective inhibitor of FLAP. Its development was aimed at providing a therapeutic agent capable of suppressing leukotriene-mediated inflammation. Preclinical and early clinical studies have demonstrated its ability to effectively inhibit leukotriene production.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Assay | Species | IC50 | Reference |

| FLAP Binding | Human | 4.2 nM | [1] |

| LTB4 Inhibition (Whole Blood) | Human | 349 nM | [1] |

| LTB4 Inhibition (Whole Blood) | Rat | 113 nM | [2] |

| LTB4 Inhibition (Whole Blood) | Mouse | 117 nM | [2] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Dosing | Effect | Reference |

| Ovalbumin-Induced Lung Inflammation | Mouse | 10 mg/kg, q.i.d. | ~60% inhibition of CysLTs and eosinophil peroxidase | [2][3] |

| Platelet-Activating Factor (PAF) Induced Lethality | Mouse | Not specified | Increased survival time | [2][3] |

| Zymosan-Induced Peritonitis | Rat | Not specified | Dose-dependent inhibition of LTB4, CysLTs, and plasma extravasation | [3] |

| Calcium Ionophore-Induced Lung Leukotriene Production | Rat | ED50 = 0.8 mg/kg (LTB4), 1 mg/kg (CysLTs) | Inhibition of LTB4 and CysLT production | [2][3] |

Table 3: Pharmacokinetic Profile of this compound

| Species | Parameter | Value | Reference |

| Dog | Bioavailability | 64% | [2] |

| Dog | Clearance | 2.9 mL/min/kg | [2] |

| Dog | Volume of Distribution | 0.41 L/kg | [2] |

| Dog | Half-life (i.v.) | 5.2 h | [2] |

Table 4: Clinical Pharmacodynamics of this compound (Phase I)

| Study Population | Dose Range | Pharmacodynamic Effect | Reference |

| Healthy Volunteers | 50 mg to 1,000 mg/day | Dose-dependent reductions in LTB4 and LTE4 | [4] |

Mechanism of Action of this compound

This compound exerts its pharmacological effect by directly binding to FLAP. This binding event prevents the necessary conformational change in FLAP that facilitates the transfer of arachidonic acid to 5-lipoxygenase. By disrupting this crucial initial step, this compound effectively halts the entire leukotriene biosynthesis pathway, leading to a significant reduction in the production of both LTB4 and the cysteinyl leukotrienes.

Detailed Experimental Protocols

FLAP Binding Assay

This assay is designed to determine the binding affinity of a compound to the 5-lipoxygenase-activating protein.

-

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells are transiently transfected with a plasmid encoding human FLAP. After 48 hours, the cells are harvested, and crude membrane preparations are prepared by sonication and centrifugation. The protein concentration of the membrane preparation is determined using a standard protein assay.

-

Binding Assay: The binding assay is performed in a 96-well plate format. A fixed concentration of a radiolabeled FLAP ligand (e.g., [³H]MK-886) is incubated with the cell membrane preparation in the presence of varying concentrations of the test compound (this compound).

-

Incubation and Filtration: The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Scintillation Counting and Data Analysis: The filters are washed, and the amount of radioactivity retained on the filters is quantified using a liquid scintillation counter. The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled FLAP inhibitor) from the total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.

Human Whole Blood Leukotriene B4 (LTB4) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of LTB4 in a physiologically relevant ex vivo system.

-

Blood Collection: Fresh human whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin).

-

Compound Incubation: Aliquots of the whole blood are pre-incubated with various concentrations of the test compound (this compound) or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.

-

Stimulation of LTB4 Production: LTB4 synthesis is initiated by the addition of a calcium ionophore (e.g., A23187) to the blood samples. The samples are then incubated for a further period (e.g., 30 minutes) at 37°C.

-

Termination and Sample Processing: The reaction is stopped by placing the samples on ice and adding a protein precipitating agent (e.g., methanol). The samples are then centrifuged to pellet the cellular debris.

-

LTB4 Quantification: The supernatant is collected, and the concentration of LTB4 is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or by liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage inhibition of LTB4 production at each concentration of the test compound is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Ovalbumin-Induced Allergic Asthma Mouse Model

This in vivo model is used to evaluate the efficacy of anti-inflammatory compounds in a setting that mimics key features of allergic asthma.

-

Sensitization: Mice (e.g., BALB/c strain) are sensitized by intraperitoneal injections of ovalbumin (OVA), an allergen, mixed with an adjuvant such as aluminum hydroxide (alum) on specific days (e.g., day 0 and day 14). This primes the immune system to recognize OVA as an allergen.

-

Challenge: After the sensitization period, the mice are challenged with OVA directly into the airways, typically via nebulization or intranasal administration, on several consecutive days (e.g., days 21, 22, and 23). This challenge induces an inflammatory response in the lungs.

-

Drug Administration: The test compound (this compound) is administered to the mice, typically orally, at various doses before and/or during the challenge phase. A vehicle control group and a positive control group (e.g., treated with a known anti-inflammatory drug) are also included.

-

Assessment of Airway Inflammation: At a specified time after the final challenge (e.g., 24-48 hours), various parameters of airway inflammation are assessed. This includes:

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect cells and fluid from the airways. The total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes) in the BAL fluid are determined.

-

Cytokine and Chemokine Analysis: The levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) and chemokines in the BAL fluid are measured using techniques like ELISA.

-

Leukotriene Measurement: The concentrations of LTB4 and CysLTs in the BAL fluid are quantified.

-

Histopathology: The lungs are collected, fixed, and sectioned for histological analysis to assess for signs of inflammation, such as cellular infiltration and mucus production.

-

-

Data Analysis: The data from the drug-treated groups are compared to the vehicle-treated control group to determine the efficacy of the compound in reducing airway inflammation. Statistical analysis is performed to assess the significance of the observed effects.

Clinical Development

This compound has undergone Phase I clinical trials in healthy volunteers.[4] In these studies, the drug was found to be safe and well-tolerated at doses ranging from 50 mg to 1,000 mg per day.[4] Importantly, the administration of this compound resulted in dose-dependent reductions in the urinary excretion of LTE4 and in the ex vivo ionophore-stimulated production of LTB4 in whole blood, confirming its mechanism of action in humans.[4] Following the successful completion of Phase I studies, this compound progressed to Phase II clinical trials for the treatment of asthma.[5] However, detailed quantitative results from these Phase II studies have not been made publicly available. The development of this compound was subsequently discontinued.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of FLAP that effectively blocks the biosynthesis of leukotrienes. Its mechanism of action has been thoroughly elucidated through a series of in vitro and in vivo studies, demonstrating its ability to engage its target and produce the desired pharmacological effect. While its clinical development was not pursued to market approval, the data gathered for this compound provides a valuable case study for the development of FLAP inhibitors and contributes to the broader understanding of the role of leukotrienes in inflammatory diseases. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for scientists and researchers in the field of drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (this compound), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Experimental Treatment for Respiratory Diseases - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. Amira Pharmaceuticals Hits Two Development Milestones Related To FLAP Inhibitor Program | Science 2.0 [science20.com]

An In-depth Technical Guide to AM103: A Selective FLAP Inhibitor

Introduction

AM103 is a novel, potent, and selective small-molecule inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] Developed initially by Amira Pharmaceuticals and later Bristol Myers Squibb, it was investigated for the treatment of respiratory diseases such as asthma due to its role in modulating the leukotriene pathway.[1][3][4] Leukotrienes (LTs) are potent pro-inflammatory lipid mediators derived from arachidonic acid, and their synthesis is a key target in inflammatory conditions.[1][4] this compound intervenes at an early stage of this pathway by binding to FLAP, thereby preventing the synthesis of a broad spectrum of leukotrienes.[4] Although its development was discontinued after reaching Phase 2 clinical trials, its pharmacological profile and mechanism of action remain of significant interest to researchers in inflammation and drug development.[3]

Chemical Structure and Identifiers

This compound is chemically identified as 3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid.[5] Its structure is characterized by a central indole core with several complex substitutions.

| Identifier | Value |

| IUPAC Name | 3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid[5] |

| CAS Number | 1147872-22-7 (Sodium Salt)[3][6] |

| Molecular Formula | C₃₆H₃₉N₃O₄S (Free Acid)[5][7][8] |

| Molecular Weight | 609.78 g/mol (Free Acid)[8] |

| InChIKey | DGCSBHYGDCRAOB-UHFFFAOYSA-N[5] |

| SMILES | CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)O[5] |

Pharmacological Properties and Mechanism of Action

This compound's primary mechanism of action is the inhibition of FLAP, a crucial membrane protein that facilitates the transfer of arachidonic acid to the enzyme 5-lipoxygenase (5-LO).[1][2] This interaction is the rate-limiting step in the biosynthesis of leukotrienes. By inhibiting FLAP, this compound effectively blocks the production of LTA₄ and subsequent pro-inflammatory mediators like LTB₄ and cysteinyl leukotrienes (CysLTs).[1]

Signaling Pathway Inhibition

The diagram below illustrates the leukotriene synthesis pathway and the specific point of intervention by this compound.

Quantitative Pharmacological Data

This compound has demonstrated high potency and selectivity across various in vitro and in vivo models.

| Parameter | Species/System | Value |

| FLAP Inhibition (IC₅₀) | In Vitro | 4.2 nM[6][9][10] |

| LTB₄ Inhibition (IC₅₀) | Human Whole Blood | 350 nM[6][10] |

| Rat Whole Blood | 113 nM[6][10] | |

| Mouse Whole Blood | 117 nM[6][10] | |

| LTB₄ Inhibition (EC₅₀) | Rat Ex Vivo Whole Blood | ~60 nM[1] |

| Rat Plasma (In Vivo) | ~330 nM[1][9][10] | |

| LTB₄ Inhibition (ED₅₀) | Rat Lung (In Vivo) | 0.8 mg/kg[1][6][10] |

| CysLT Inhibition (ED₅₀) | Rat Lung (In Vivo) | 1.0 mg/kg[1][6][10] |

Pharmacokinetics and Safety Profile

Pharmacokinetic studies in dogs revealed favorable properties for an orally administered drug.

| PK Parameter | Value (in dogs) |

| Bioavailability | 64%[6][10] |

| Clearance | 2.9 mL/min/kg[6][10] |

| Volume of Distribution | 0.41 L/kg[6][10] |

| IV Half-life | 5.2 h[6][10] |

This compound exhibits a high degree of selectivity, with a favorable safety profile against common cytochrome P450 isoforms.[6][9][10]

| CYP Isoform | IC₅₀ |

| CYP2D6 | >30 µM[6][10] |

| CYP3A4, 2C9, 2C19, 1A2 | >50 µM[6][10] |

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are summaries of key methodologies used in the characterization of this compound.

FLAP Inhibition Assay (Membrane Preparation)

This protocol outlines the preparation of cell membranes containing FLAP for use in binding or activity assays.

-

Cell Collection: Human polymorphonuclear cell pellets (approximately 1.8 x 10⁹ cells) are procured.[10]

-

Resuspension and Lysis: The cell pellets are resuspended and then lysed to release intracellular components.[10]

-

Centrifugation: The lysate undergoes high-speed centrifugation at 75,000 x g to pellet the cell membranes.[10]

-

Membrane Resuspension: The pelleted membranes are resuspended in a Tris buffer solution (50 mM Tris HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, and 30% glycerol).[10]

-

Protein Concentration: The final suspension is adjusted to a protein concentration of approximately 4 mg/mL, ready for use in subsequent assays.[10]

Chronic Lung Inflammation In Vivo Model

This model is used to assess the efficacy of anti-inflammatory compounds in a chronic asthma-like condition.

References

- 1. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (this compound), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. AM-103 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. This compound Experimental Treatment for Respiratory Diseases - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. AM-103 free acid | C36H39N3O4S | CID 16224456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. molnova.com [molnova.com]

- 7. PubChemLite - this compound (C36H39N3O4S) [pubchemlite.lcsb.uni.lu]

- 8. AM-103 Free Acid - TargetMol Chemicals Inc [bioscience.co.uk]

- 9. medchemexpress.com [medchemexpress.com]

- 10. glpbio.com [glpbio.com]

AM103 (CAS Number: 1147872-22-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM103, with the CAS number 1147872-22-7, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). This protein is a critical component in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. By targeting FLAP, this compound effectively blocks the production of all leukotrienes, offering a promising therapeutic strategy for conditions such as asthma and other inflammatory disorders. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols.

Core Concepts and Mechanism of Action

This compound exerts its pharmacological effect by binding to the 5-lipoxygenase-activating protein (FLAP), a nuclear membrane-bound protein. FLAP acts as a scaffold protein, facilitating the interaction between cytosolic 5-lipoxygenase (5-LO) and its substrate, arachidonic acid. This interaction is the initial and rate-limiting step in the biosynthesis of leukotrienes. By inhibiting FLAP, this compound prevents the transfer of arachidonic acid to 5-LO, thereby blocking the entire leukotriene biosynthetic cascade. This leads to a reduction in the production of both leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (CysLTs), which are known to cause bronchoconstriction, mucus secretion, and airway edema.[1]

Quantitative Data Summary

The biological activity and pharmacokinetic profile of this compound have been characterized in a series of preclinical studies. The key quantitative data are summarized in the tables below for easy reference and comparison.

Table 1: In Vitro Activity of this compound

| Assay | Species | IC50 Value | Reference |

| FLAP Binding Assay | Human | 4.2 nM | [2] |

| Whole Blood LTB4 Inhibition | Human | 349 nM | [2] |

| Whole Blood LTB4 Inhibition | Rat | 113 nM | |

| Whole Blood LTB4 Inhibition | Mouse | 117 nM |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Lung Inflammation

| Endpoint | ED50 Value | Reference |

| LTB4 Production Inhibition | 0.8 mg/kg | [1] |

| CysLT Production Inhibition | 1.0 mg/kg | [1] |

Table 3: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value | Reference |

| Bioavailability (Oral) | 64% | |

| Clearance | 2.9 mL/min/kg | |

| Volume of Distribution | 0.41 L/kg | |

| Intravenous Half-life | 5.2 h |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the mechanism of action and experimental designs, the following diagrams have been generated using the Graphviz DOT language.

Leukotriene Biosynthesis Pathway and the Site of Action of this compound

Experimental Workflow for the Ovalbumin-Challenged Mouse Model of Chronic Lung Inflammation

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro FLAP Binding Assay

This assay measures the ability of this compound to displace a radiolabeled ligand from the 5-lipoxygenase-activating protein.

-

Cell Culture and Membrane Preparation: Human polymorphonuclear leukocytes (PMNs) are isolated from the peripheral blood of healthy donors. The cells are then lysed, and the cell membranes are prepared by differential centrifugation. The final membrane pellet is resuspended in a suitable buffer and stored at -80°C.

-

Binding Assay: The binding assay is performed in a 96-well plate format. Cell membranes are incubated with the radioligand, [3H]MK-886, and varying concentrations of this compound in a binding buffer. Non-specific binding is determined in the presence of a high concentration of unlabeled MK-886.

-

Incubation and Detection: The plates are incubated to allow for binding equilibrium to be reached. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound ligand, is quantified using a liquid scintillation counter.

-

Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis of the competition binding data.

Human Whole Blood LTB4 Inhibition Assay

This assay assesses the potency of this compound in a more physiologically relevant system by measuring its effect on leukotriene B4 production in whole blood.

-

Blood Collection: Fresh human blood is collected from healthy volunteers into heparinized tubes.

-

Compound Incubation: The blood is pre-incubated with various concentrations of this compound or vehicle control for a specified period.

-

Stimulation: Leukotriene synthesis is initiated by the addition of a calcium ionophore, such as A23187, which stimulates the 5-lipoxygenase pathway.

-

Termination and Sample Preparation: The reaction is stopped by the addition of a quenching agent and centrifugation to separate the plasma.

-

LTB4 Measurement: The concentration of LTB4 in the plasma is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.

-

Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the LTB4 production, is determined from the dose-response curve.

Ovalbumin-Challenged Mouse Model of Chronic Lung Inflammation

This in vivo model is used to evaluate the efficacy of this compound in a setting that mimics key features of allergic asthma.

-

Animals: BALB/c mice, a strain known to develop strong Th2-type immune responses, are used for this model.

-

Sensitization: The mice are sensitized by intraperitoneal injections of ovalbumin (OVA), an egg protein, mixed with an adjuvant such as aluminum hydroxide, to induce an allergic response.[3][4][5] This is typically done on multiple days over a period of weeks.[3][4][5]

-

Challenge: Following the sensitization period, the mice are challenged by exposure to an aerosol of OVA, which triggers an inflammatory response in the lungs.[3][4][5]

-

Drug Administration: this compound or a vehicle control is administered to the mice, typically via oral gavage, before and/or during the challenge phase.

-

Bronchoalveolar Lavage (BAL): At the end of the study, the mice are euthanized, and a bronchoalveolar lavage is performed by instilling and then aspirating saline into the lungs. The collected BAL fluid contains cells and mediators from the airways.

-

Endpoint Analysis: The BAL fluid is analyzed for markers of inflammation, including the number of eosinophils, the concentration of eosinophil peroxidase (EPO), cysteinyl leukotrienes (CysLTs), and the cytokine Interleukin-5 (IL-5).[1]

Rat Zymosan-Induced Peritonitis Model

This is an acute model of inflammation used to assess the anti-inflammatory activity of compounds.

-

Animals: Male Wistar or Sprague-Dawley rats are commonly used.

-

Induction of Peritonitis: Peritonitis is induced by an intraperitoneal injection of zymosan, a component of yeast cell walls.[6][7][8][9][10]

-

Drug Administration: this compound or vehicle is administered, typically orally, prior to the zymosan injection.

-

Peritoneal Lavage: At a specified time after zymosan injection, the animals are euthanized, and the peritoneal cavity is washed with saline to collect the inflammatory exudate.

-

Analysis: The peritoneal lavage fluid is analyzed for the total number of infiltrating leukocytes, as well as the levels of inflammatory mediators such as LTB4 and CysLTs. Plasma extravasation into the peritoneal cavity can also be quantified.

Mouse Platelet-Activating Factor (PAF) Lethal Shock Model

This model is used to evaluate the protective effects of a compound against a severe, systemic inflammatory response.

-

Animals: Male BALB/c or Swiss Webster mice are often used.[11]

-

Induction of Shock: A lethal dose of platelet-activating factor (PAF) is administered intravenously.[11]

-

Drug Administration: this compound or vehicle is administered, typically orally, at a set time before the PAF injection.

-

Endpoint: The primary endpoint is the survival time or the percentage of surviving animals over a defined observation period.[11]

Conclusion

This compound is a potent and selective FLAP inhibitor with a well-characterized mechanism of action. The comprehensive preclinical data, including its in vitro potency, in vivo efficacy in relevant animal models of inflammation, and favorable pharmacokinetic profile, support its potential as a therapeutic agent for inflammatory diseases such as asthma. The detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of drug discovery and development who are investigating the role of the leukotriene pathway in disease and exploring novel therapeutic interventions. Further clinical investigation of this compound is warranted to establish its safety and efficacy in human populations.

References

- 1. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (this compound), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-lipoxygenase-activating protein inhibitors: development of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oatext.com [oatext.com]

- 5. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]

- 6. Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. Zymosan, but not lipopolysaccharide, triggers severe and progressive peritoneal injury accompanied by complement activation in a rat peritonitis model -ORCA [orca.cardiff.ac.uk]

- 10. inotiv.com [inotiv.com]

- 11. Pharmacological investigation of the mechanisms of platelet-activating factor induced mortality in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK-2190914 (AM103): A Technical Whitepaper on a Potent FLAP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-2190914, also known as AM103, is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). This protein is a critical component in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma and cardiovascular conditions.[1][2][3] Developed by Amira Pharmaceuticals and later GlaxoSmithKline, this compound has been investigated for its therapeutic potential in respiratory and cardiovascular diseases.[2][3] This technical guide provides an in-depth overview of GSK-2190914, including its mechanism of action, detailed experimental protocols for its characterization, and a summary of its key quantitative data.

Mechanism of Action: Inhibition of the Leukotriene Biosynthesis Pathway

Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. A key step in this process is the transfer of arachidonic acid to 5-LO, a process facilitated by the 5-lipoxygenase-activating protein (FLAP). GSK-2190914 (this compound) exerts its inhibitory effect by binding to FLAP, thereby preventing the synthesis of leukotriene A4 (LTA4), the common precursor for all leukotrienes. This leads to a reduction in the production of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are key mediators of inflammation.

Caption: Leukotriene biosynthesis pathway and inhibition by GSK-2190914 (this compound).

Quantitative Data Summary

The following tables summarize the key in vitro, ex vivo, and in vivo pharmacological data for GSK-2190914 (this compound).

| In Vitro Parameter | Species | Value | Reference |

| FLAP Inhibitor IC50 | - | 4.2 nM | [4] |

| Human Blood LTB4 Inhibition IC50 | Human | 349 nM | [4] |

| CYP2D6 IC50 | Human | >30 µM | [4] |

| CYPs 3A4, 2C9, 2C19, and 1A2 IC50 | Human | >50 µM | [4] |

| Ex Vivo Parameter | Species | Value | Reference |

| Whole-Blood LTB4 Inhibition IC50 | Human | 350 nM | [4] |

| Whole-Blood LTB4 Inhibition IC50 | Rat | 113 nM | [4] |

| Whole-Blood LTB4 Inhibition IC50 | Mouse | 117 nM | [4] |

| Rat Whole-Blood LTB4 Inhibition EC50 (1 mg/kg, p.o.) | Rat | ~60 nM | [1] |

| In Vivo Parameter | Species | Model | Value | Reference |

| LTB4 Production ED50 | Rat | Calcium Ionophore Challenge | 0.8 mg/kg | [1][4] |

| CysLT Production ED50 | Rat | Calcium Ionophore Challenge | 1 mg/kg | [1][4] |

| LTB4 and CysLT Inhibition EC50 (Plasma) | Rat | Calcium Ionophore Challenge | ~330 nM | [1][4] |

| Pharmacokinetic Parameter | Species | Parameter | Value | Reference |

| Bioavailability | Dog | - | 64% | [4] |

| Clearance | Dog | - | 2.9 mL/min/kg | [4] |

| Volume of Distribution | Dog | - | 0.41 L/kg | [4] |

| Intravenous Half-life | Dog | - | 5.2 h | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the pharmacological characterization of GSK-2190914 (this compound) are provided below.

Rat Ex Vivo Whole-Blood Calcium Ionophore-Induced LTB4 Assay

This assay is designed to measure the ability of a compound to inhibit LTB4 synthesis in whole blood after oral administration.

Protocol:

-

Administer GSK-2190914 (this compound) orally to rats at the desired dose (e.g., 1 mg/kg).

-

At various time points post-dosing, collect whole blood samples into heparinized tubes.

-

Stimulate the blood samples with a calcium ionophore (e.g., A23187 at a final concentration of 10 µM) to induce LTB4 synthesis.

-

Incubate the stimulated blood at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by centrifugation to separate plasma.

-

Extract LTB4 from the plasma using a solid-phase extraction method.

-

Quantify the LTB4 levels using a validated method such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Calculate the percent inhibition of LTB4 synthesis at each time point relative to a vehicle-treated control group.

Zymosan-Induced Peritonitis in Mice

This model of acute inflammation is used to assess the in vivo anti-inflammatory activity of a compound.

Protocol:

-

Administer GSK-2190914 (this compound) via the desired route (e.g., oral gavage) at various doses to mice.

-

After a specified pre-treatment time (e.g., 30 minutes), induce peritonitis by intraperitoneal (i.p.) injection of zymosan A (e.g., 1 mg in sterile saline).

-

At a predetermined time after zymosan injection (e.g., 4 hours), euthanize the mice.

-

Perform a peritoneal lavage by injecting a known volume of sterile saline or PBS into the peritoneal cavity and then collecting the fluid.

-

Determine the total number of leukocytes in the lavage fluid using a hemocytometer.

-

Prepare cytospin slides of the lavage fluid and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (neutrophils, macrophages, etc.).

-

Measure the levels of LTB4 and cysteinyl leukotrienes in the lavage fluid using ELISA or a similar immunoassay.

-

Analyze the data to determine the dose-dependent inhibition of leukocyte infiltration and leukotriene production by GSK-2190914 (this compound).

Ovalbumin-Challenged Mouse Model of Chronic Lung Inflammation

This model is used to evaluate the efficacy of a compound in a model of allergic asthma.

Protocol:

-

Sensitize BALB/c mice by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant such as alum on, for example, days 0 and 14.

-

Beginning on a later day (e.g., day 21), challenge the sensitized mice with an aerosolized solution of OVA for a set duration (e.g., 30 minutes) on several consecutive days.

-

Administer GSK-2190914 (this compound) at the desired doses and schedule (e.g., once or twice daily) throughout the challenge period.

-

Twenty-four hours after the final OVA challenge, euthanize the mice.

-

Perform a bronchoalveolar lavage (BAL) to collect fluid from the lungs.

-

Analyze the BAL fluid for total and differential cell counts (with a focus on eosinophils).

-

Measure the levels of cysteinyl leukotrienes, interleukin-5 (IL-5), and eosinophil peroxidase in the BAL fluid using appropriate assays (e.g., ELISA).

-

Evaluate the effect of GSK-2190914 (this compound) on the inflammatory parameters in the BAL fluid compared to a vehicle-treated control group.

Experimental Workflows

References

- 1. inotiv.com [inotiv.com]

- 2. olac.berkeley.edu [olac.berkeley.edu]

- 3. meliordiscovery.com [meliordiscovery.com]

- 4. Intranasal challenge with increasing ovalbumin doses differently affects airway hyperresponsiveness and inflammatory cell accumulation in mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

AM103: A Potent Inhibitor of Leukotriene Synthesis Through FLAP Blockade

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AM103 is a novel, potent, and selective small molecule inhibitor of 5-lipoxygenase-activating protein (FLAP). By targeting FLAP, this compound effectively blocks the synthesis of a broad spectrum of pro-inflammatory leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs). This mechanism of action positions this compound as a potential therapeutic agent for a range of inflammatory diseases, particularly respiratory conditions like asthma. This guide provides a comprehensive overview of the role of this compound in the leukotriene synthesis pathway, supported by quantitative data, experimental insights, and visual representations of the key mechanisms and workflows.

The Leukotriene Synthesis Pathway and the Critical Role of FLAP

Leukotrienes are potent lipid mediators derived from arachidonic acid that play a central role in inflammatory and allergic responses.[1][2][3] The synthesis of leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LO) with the essential assistance of the 5-lipoxygenase-activating protein (FLAP).[4][5][6]

The pathway can be summarized in the following key steps:

-

Arachidonic Acid Release: Upon cellular stimulation, phospholipase A2 enzymes release arachidonic acid from the cell membrane.

-

FLAP-Mediated Transfer: FLAP, an integral nuclear membrane protein, binds to arachidonic acid and presents it to 5-LO.[4][6]

-

5-LO Activation: 5-LO, in the presence of FLAP, converts arachidonic acid into the unstable intermediate, leukotriene A4 (LTA4).[7]

-

Downstream Synthesis: LTA4 is then further metabolized into two main classes of leukotrienes:

-

Leukotriene B4 (LTB4): Synthesized by the action of LTA4 hydrolase, LTB4 is a powerful chemoattractant for neutrophils and other immune cells.[3]

-

Cysteinyl Leukotrienes (CysLTs): LTC4 synthase conjugates LTA4 with glutathione to form LTC4, which is subsequently converted to LTD4 and LTE4. CysLTs are potent bronchoconstrictors and increase vascular permeability.[7]

-

This compound: Mechanism of Action as a FLAP Inhibitor

This compound exerts its anti-inflammatory effects by directly targeting and inhibiting FLAP.[1][8][9] By binding to FLAP, this compound prevents the necessary interaction between arachidonic acid and 5-LO, thereby halting the initial and rate-limiting step in leukotriene biosynthesis.[4][9] This upstream inhibition results in a comprehensive suppression of all downstream leukotrienes, including both LTB4 and the CysLTs.[4][7]

The inhibitory action of this compound offers a therapeutic advantage over leukotriene receptor antagonists, which only block the action of specific leukotrienes at their receptors. By inhibiting the entire leukotriene synthesis cascade, FLAP inhibitors like this compound may provide broader and more effective control of leukotriene-mediated inflammation.[1][4]

Quantitative Data on the Efficacy of this compound

The potency and efficacy of this compound have been demonstrated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Species | IC50 Value | Reference |

| FLAP Binding | Human | 4.2 nM | [10] |

| Ionophore-stimulated LTB4 Production (Whole Blood) | Human | 349 nM / 350 nM | [10][11] |

| Ionophore-stimulated LTB4 Production (Whole Blood) | Rat | 113 nM | [11] |

| Ionophore-stimulated LTB4 Production (Whole Blood) | Mouse | 117 nM | [11] |

Table 2: In Vivo Efficacy of this compound

| Model | Species | Endpoint | ED50 / EC50 Value | Reference |

| Rat ex vivo whole-blood calcium ionophore-induced LTB4 assay (oral admin.) | Rat | >50% inhibition for up to 6 h | EC50 ≈ 60 nM | [7] |

| Calcium ionophore-challenged lung | Rat | LTB4 Production | ED50 = 0.8 mg/kg | [7][10] |

| Calcium ionophore-challenged lung | Rat | CysLT Production | ED50 = 1 mg/kg | [7][10] |

| Calcium ionophore-challenged lung (plasma concentration) | Rat | LTB4 and CysLT Inhibition | EC50 ≈ 330 nM | [7][10] |

Table 3: Clinical Trial Data for this compound (Phase I)

| Study Population | Dosing | Key Finding | Reference |

| Healthy Volunteers | 50 mg to 1,000 mg/day for 11 days | Dose-dependent reductions in LTB4 and LTE4 | [1] |

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the developing pharmaceutical companies, the general methodologies for key experiments cited can be outlined as follows:

FLAP Binding Assay

This in vitro assay is designed to determine the binding affinity of a compound to the FLAP protein.

-

Membrane Preparation: Membranes are prepared from cells expressing human FLAP. A common source is the human polymorphonuclear cell line.

-

Radioligand Incubation: The prepared membranes are incubated with a radiolabeled FLAP ligand (e.g., [3H]MK-886) in the presence of varying concentrations of the test compound (this compound).

-

Separation and Scintillation Counting: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Whole Blood LTB4 Inhibition Assay

This ex vivo assay measures the ability of a compound to inhibit leukotriene synthesis in a more physiologically relevant matrix.

-

Blood Collection: Whole blood is collected from the test species (human, rat, or mouse).

-

Compound Incubation: The whole blood is pre-incubated with various concentrations of the test compound (this compound) or vehicle control.

-

Stimulation: Leukotriene synthesis is stimulated by adding a calcium ionophore (e.g., A23187).

-

LTB4 Measurement: After a defined incubation period, the reaction is stopped, and the plasma is separated. The concentration of LTB4 in the plasma is measured using a specific immunoassay (e.g., ELISA).

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of LTB4 production, is determined.

In Vivo Model of Lung Inflammation

Animal models are crucial for evaluating the in vivo efficacy of anti-inflammatory compounds.

-

Animal Sensitization and Challenge: In a model of allergic asthma, mice (e.g., BALB/c) are sensitized and subsequently challenged with an allergen like ovalbumin to induce chronic lung inflammation.

-

Compound Administration: The test compound (this compound) is administered to the animals (e.g., orally) at various doses prior to or during the allergen challenge.

-

Bronchoalveolar Lavage (BAL): After the challenge period, the lungs are lavaged with a saline solution to collect BAL fluid.

-

Analysis of Inflammatory Markers: The BAL fluid is analyzed for the presence of inflammatory cells (e.g., eosinophils) and inflammatory mediators, including CysLTs and cytokines (e.g., IL-5), using techniques like cell counting and immunoassays.

-

Data Analysis: The dose-dependent reduction in inflammatory markers by the test compound is evaluated to determine its in vivo efficacy.[7]

Visualizing the Role of this compound

Leukotriene Synthesis Pathway and the Point of Inhibition by this compound

Caption: this compound inhibits FLAP, blocking leukotriene synthesis.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound from in vitro to clinical trials.

Logical Relationship of this compound's Mechanism of Action

Caption: this compound inhibits FLAP to block leukotriene-driven inflammation.

Conclusion

This compound is a well-characterized FLAP inhibitor that demonstrates potent and selective blockade of the leukotriene synthesis pathway. Its mechanism of action, supported by robust preclinical and early clinical data, highlights its potential as a therapeutic agent for inflammatory diseases where leukotrienes are key pathological mediators. The comprehensive inhibition of both LTB4 and CysLTs suggests that this compound may offer significant advantages in controlling the complex inflammatory cascades associated with conditions such as asthma and other respiratory disorders. Further clinical development will be crucial in determining the ultimate therapeutic utility of this promising compound.

References

- 1. This compound Experimental Treatment for Respiratory Diseases - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. Leukotrienes and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukotrienes: their formation and role as inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (this compound), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. glpbio.com [glpbio.com]

AM103 Binding Affinity to 5-Lipoxygenase-Activating Protein: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of AM103 to the 5-lipoxygenase-activating protein (FLAP). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing quantitative binding data, the underlying signaling pathway, and the experimental protocols used for these assessments.

Core Quantitative Data

This compound is a potent and selective inhibitor of FLAP. Its binding affinity has been quantified through various assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following table summarizes the available quantitative data for this compound.

| Compound | Assay Type | Target | Value | Reference |

| This compound | FLAP Binding Assay | 5-Lipoxygenase-Activating Protein (FLAP) | IC50: 4.2 nM | [1] |

| This compound | Human Blood LTB4 Inhibition Assay | Leukotriene B4 Production | IC50: 349 nM | [1] |

Signaling Pathway of FLAP in Leukotriene Synthesis

This compound exerts its effect by inhibiting the 5-lipoxygenase-activating protein (FLAP), a crucial component in the biosynthesis of leukotrienes. Leukotrienes are potent pro-inflammatory lipid mediators involved in various inflammatory diseases. The signaling pathway is initiated by the release of arachidonic acid from the cell membrane. FLAP then acts as a transfer protein, presenting arachidonic acid to the 5-lipoxygenase (5-LO) enzyme. This enzymatic reaction leads to the production of leukotriene A4 (LTA4), which is subsequently converted to other leukotrienes, such as LTB4. By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-LO, thereby inhibiting the entire leukotriene synthesis cascade.[2][3][4][5]

Figure 1: Signaling pathway of FLAP in leukotriene synthesis and the inhibitory action of this compound.

Experimental Protocols

The determination of the binding affinity of compounds like this compound to FLAP typically involves a competitive radioligand binding assay. Below is a detailed, representative protocol for such an experiment.

FLAP Radioligand Binding Assay Protocol

This protocol is a generalized procedure based on standard radioligand binding assays for membrane proteins.

1. Membrane Preparation:

-

Culture human cells expressing FLAP (e.g., U937 cells or transfected HEK293 cells).

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Homogenize the cells using a Dounce homogenizer or sonication.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and unbroken cells.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend in a known volume of the same buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the following components in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

A fixed concentration of a radiolabeled FLAP inhibitor (e.g., [3H]-MK-886) as the tracer.

-

A range of concentrations of the unlabeled test compound (this compound).

-

The prepared cell membrane homogenate.

-

-

For determining non-specific binding, a high concentration of a known non-radiolabeled FLAP inhibitor is added to a set of wells.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

4. Quantification:

-

Allow the filters to dry completely.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

5. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Figure 2: Experimental workflow for a typical FLAP radioligand binding assay.

References

- 1. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (this compound), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 3. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antileukotriene - Wikipedia [en.wikipedia.org]

AM103: A Technical Overview of a Novel FLAP Inhibitor

Introduction

AM103 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP), a key player in the biosynthesis of leukotrienes.[1][2][3][4] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, most notably asthma and other respiratory conditions.[2][4] By targeting FLAP, this compound effectively blocks the production of a broad spectrum of leukotrienes, offering a promising therapeutic strategy for these conditions.[2] Developed by Amira Pharmaceuticals, this compound has progressed through early-stage clinical development, demonstrating a favorable safety and pharmacodynamic profile.[1][2][5]

Mechanism of Action

The primary molecular target of this compound is the 5-lipoxygenase-activating protein (FLAP). In the leukotriene biosynthesis pathway, FLAP acts as a transfer protein, presenting arachidonic acid to the enzyme 5-lipoxygenase (5-LO) for conversion into leukotriene A4 (LTA4). LTA4 is then further metabolized to form various leukotrienes, including LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This compound binds to FLAP, thereby preventing the interaction between FLAP and 5-LO and inhibiting the synthesis of all downstream leukotrienes.[2] This upstream intervention is a key differentiator from existing leukotriene receptor antagonists, which only block the action of specific leukotrienes at their receptors.[2]

Discovery and Development History

This compound was discovered and developed by Amira Pharmaceuticals, a company focused on inflammatory diseases.[5] Preclinical studies demonstrated its potency and selectivity as a FLAP inhibitor.[3][4] Following promising preclinical results, Amira advanced this compound into Phase 1 clinical trials.[5]

In early 2008, Amira Pharmaceuticals entered into a partnership with GlaxoSmithKline (GSK) for the further development and commercialization of its FLAP inhibitors, with this compound being the lead candidate.[2][6] This collaboration aimed to leverage GSK's expertise in respiratory diseases to advance this compound through further clinical trials.[2] Subsequently, this compound entered Phase 2 clinical trials for the treatment of asthma.[2] The development of a solid dose formulation was a significant step in its clinical program.[2] In July 2010, a patent for this compound and a related compound, AM803, was granted in the United Kingdom.[7] However, the highest phase of development reached by this compound was Phase 2, and it has since been discontinued.[8]

Quantitative Data

| Parameter | Species | Assay | Value | Reference |

| In Vitro Potency | ||||

| IC50 (FLAP inhibition) | 4.2 nM | [3] | ||

| IC50 (LTB4 inhibition) | Human | Whole blood | 349 nM | [3] |

| IC50 (LTB4 inhibition) | Human | Whole blood | 350 nM | [3] |

| IC50 (LTB4 inhibition) | Rat | Whole blood | 113 nM | [3] |

| IC50 (LTB4 inhibition) | Mouse | Whole blood | 117 nM | [3] |

| In Vivo Efficacy | ||||

| ED50 (LTB4 inhibition) | Rat | Lung challenge | 0.8 mg/kg | [3][4] |

| ED50 (CysLT inhibition) | Rat | Lung challenge | 1 mg/kg | [3][4] |

| EC50 (LTB4 & CysLT inhibition) | Rat | Plasma | ~330 nM | [3][4] |

| EC50 (LTB4 inhibition) | Rat | Ex vivo whole blood | ~60 nM | [3][4] |

| Pharmacokinetics | ||||

| Bioavailability | Dog | 64% | [3] | |

| Clearance | Dog | 2.9 mL/min/kg | [3] | |

| Volume of Distribution | Dog | 0.41 L/kg | [3] | |

| Half-life (i.v.) | Dog | 5.2 h | [3] | |

| Half-life (oral) | Up to 10 hours | [2] | ||

| Clinical Trial Data | ||||

| Phase 1 Safe & Well-tolerated Dose | Human | Up to 1,000 mg/day | [2][6] |

Experimental Protocols

Human Whole Blood LTB4 Inhibition Assay

The potency of this compound in inhibiting LTB4 production in human whole blood was a key in vitro experiment. The general protocol for such an assay would involve the following steps:

Phase 1 Clinical Trial Design

The Phase 1 clinical trial of this compound was a double-blind, placebo-controlled study designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound in healthy volunteers.[2][5] The study involved escalating single and multiple doses of this compound.[5]

This compound is a well-characterized FLAP inhibitor that showed significant promise in early-stage development for the treatment of inflammatory diseases, particularly asthma. Its mechanism of action, targeting the leukotriene synthesis pathway at an upstream point, offered a potential advantage over existing therapies. While the development of this compound was discontinued after Phase 2 trials, the data gathered from its preclinical and clinical studies provide valuable insights for the continued exploration of FLAP inhibitors as a therapeutic class.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound Experimental Treatment for Respiratory Diseases - Clinical Trials Arena [clinicaltrialsarena.com]

- 3. glpbio.com [glpbio.com]

- 4. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (this compound), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amira Pharmaceuticals Announces Positive Initial Data From a Phase 1 Study of this compound, A Novel Product Candidate for the Treatment of Respiratory and Cardiovascular Disease - BioSpace [biospace.com]

- 6. | BioWorld [bioworld.com]

- 7. biospace.com [biospace.com]

- 8. AM-103 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

An In-depth Technical Guide on AM103 in Cardiovascular Disease Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM103 is a novel, potent, and selective small molecule inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3] It has been investigated for its therapeutic potential in inflammatory diseases, including asthma and cardiovascular disease, by targeting the production of leukotrienes, which are key mediators of inflammation.[1][4][5] This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its relevance to cardiovascular disease research. While extensive clinical data in cardiovascular settings are not yet available, this document summarizes the foundational preclinical and early clinical findings that underscore its potential.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the 5-lipoxygenase-activating protein (FLAP).[1][4] FLAP is an integral membrane protein that is essential for the activation of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes from arachidonic acid.[2] By binding to FLAP, this compound prevents the synthesis of pro-inflammatory leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs).[2][4] This mechanism offers a therapeutic strategy for mitigating the inflammatory processes that are implicated in the pathophysiology of various cardiovascular diseases, such as atherosclerosis.

Signaling Pathway of this compound Intervention

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and Phase I clinical studies of this compound.

Table 1: Preclinical Pharmacological Data for this compound

| Parameter | Species/System | Value | Reference |

| FLAP Inhibition (IC50) | Human | 4.2 nM | [3] |

| LTB4 Inhibition (IC50) | Human Whole Blood | 349 nM | [3] |

| Rat Whole Blood | 113 nM | [3] | |

| Mouse Whole Blood | 117 nM | [3] | |

| LTB4 Inhibition (ED50) | Rat (in vivo lung challenge) | 0.8 mg/kg | [2][3] |

| CysLT Inhibition (ED50) | Rat (in vivo lung challenge) | 1 mg/kg | [2][3] |

| Plasma EC50 (LTB4 & CysLT) | Rat | ~330 nM | [2][3] |

| Bioavailability | Dog | 64% | [3] |

| Half-life (i.v.) | Dog | 5.2 h | [3] |

Table 2: Phase I Clinical Trial Data for this compound

| Parameter | Population | Findings | Reference |

| Safety and Tolerability | Healthy Volunteers | Safe and well-tolerated at doses up to 1,000 mg/day. No significant side effects reported. | [1][4] |

| Pharmacodynamics | Healthy Volunteers | Robust and statistically significant, dose-dependent reduction of LTB4 and LTE4. | [1][4] |

| Pharmacokinetics | Healthy Volunteers | Systemic exposure increased linearly with dose. | [4] |

| Half-life | Healthy Volunteers | Up to 10 hours, supporting potential for once-daily dosing. | [4] |

Experimental Protocols

Detailed experimental protocols for this compound in cardiovascular-specific models are not extensively published. However, based on the available pharmacological studies, the following methodologies are key to its evaluation.

In Vitro FLAP Inhibition Assay

A typical protocol to determine the in vitro potency of this compound would involve a human polymorphonuclear cell (PMN)-based assay.

-

Cell Preparation: Isolate human PMNs from whole blood.

-

Membrane Preparation: Resuspend and lyse the PMN pellets to prepare membrane fractions containing FLAP.

-

Binding Assay: Incubate the membrane preparation with a radiolabeled FLAP ligand and varying concentrations of this compound.

-

Measurement: Determine the displacement of the radioligand by this compound to calculate its binding affinity and IC50 value.

Ex Vivo Whole Blood LTB4 Assay

This assay measures the ability of this compound to inhibit LTB4 production in a more physiologically relevant matrix.

-

Dosing: Administer this compound orally to the test animals (e.g., rats).

-

Blood Collection: Collect whole blood samples at various time points post-dosing.

-

Stimulation: Challenge the blood samples with a calcium ionophore to stimulate LTB4 production.

-

Quantification: Measure the concentration of LTB4 in the plasma using methods like ELISA or LC-MS/MS to determine the extent of inhibition.

In Vivo Model of Inflammation

An in vivo model, such as zymosan-induced peritonitis in rodents, can be used to assess the anti-inflammatory effects of this compound.

-

Dosing: Administer this compound to the animals prior to the inflammatory challenge.

-

Induction of Inflammation: Inject zymosan into the peritoneal cavity to induce an inflammatory response.

-

Sample Collection: Collect peritoneal lavage fluid after a specific time.

-

Analysis: Measure inflammatory markers in the lavage fluid, such as LTB4, CysLTs, and plasma protein extravasation, to evaluate the efficacy of this compound.

General Experimental Workflow for Preclinical Evaluation

Conclusion and Future Directions

This compound is a well-characterized FLAP inhibitor with demonstrated potent inhibition of leukotriene synthesis in preclinical models and early human trials.[1][2][4] While its development has primarily focused on respiratory indications, its mechanism of action holds significant promise for the treatment of cardiovascular diseases where inflammation is a key pathological driver. The favorable safety profile and pharmacodynamic effects observed in Phase I studies provide a strong rationale for exploring its efficacy in patient populations with cardiovascular conditions.[1][4][5] Future research should focus on evaluating this compound in relevant animal models of atherosclerosis, myocardial infarction, and other cardiovascular diseases to establish a clear proof-of-concept for its therapeutic utility in this area. Subsequent well-designed clinical trials in patients with cardiovascular disease will be crucial to determine its clinical efficacy and safety in this context.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (this compound), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. This compound Experimental Treatment for Respiratory Diseases - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. Amira Pharmaceuticals Announces Positive Initial Data From a Phase 1 Study of this compound, A Novel Product Candidate for the Treatment of Respiratory and Cardiovascular Disease - BioSpace [biospace.com]

AM103: A Preclinical Pharmacology Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of AM103, a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). The data herein summarizes its mechanism of action, in vitro and in vivo potency, pharmacokinetic profile, and efficacy in various animal models of inflammation.

Introduction

This compound is a novel small molecule inhibitor of 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes. Leukotrienes are potent pro-inflammatory lipid mediators implicated in a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular disease. By targeting FLAP, this compound effectively blocks the production of all leukotrienes, offering a potential therapeutic advantage over agents that target downstream components of the leukotriene pathway.

Mechanism of Action: Inhibition of the Leukotriene Pathway

This compound exerts its pharmacological effect by binding to and inhibiting the 5-lipoxygenase-activating protein (FLAP). FLAP is an integral membrane protein that facilitates the transfer of arachidonic acid to the 5-lipoxygenase (5-LO) enzyme, the first committed step in leukotriene biosynthesis. Inhibition of FLAP by this compound prevents this crucial interaction, thereby blocking the entire leukotriene synthetic cascade, including the production of leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs: LTC4, LTD4, and LTE4).

Figure 1: this compound Mechanism of Action.

Quantitative Preclinical Pharmacology Data

The preclinical activity of this compound has been characterized in a variety of in vitro and in vivo assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of this compound

| Assay | Species | IC50 (nM) | Reference |

| FLAP Binding | Not Specified | 4.2 | |

| Human Whole Blood LTB4 Inhibition | Human | 349 | |

| Rat Whole Blood LTB4 Inhibition | Rat | 113 | |

| Mouse Whole Blood LTB4 Inhibition | Mouse | 117 |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Endpoint | Route | ED50 (mg/kg) | Reference |

| Rat Lung Calcium Ionophore Challenge | LTB4 Inhibition | Oral | 0.8 | [1] |

| Rat Lung Calcium Ionophore Challenge | CysLT Inhibition | Oral | 1.0 | [1] |

Table 3: Ex Vivo Potency of this compound

| Animal Model | Endpoint | Route | EC50 (nM) | Reference |

| Rat Ex Vivo Whole Blood LTB4 Assay | LTB4 Inhibition | Oral | ~60 | [1] |

| Rat Lung Calcium Ionophore Challenge | LTB4 & CysLT Inhibition (Plasma Concentration) | Oral | ~330 | [1] |

Table 4: Pharmacokinetic Profile of this compound in Dogs

| Parameter | Value | Reference |

| Bioavailability | 64% | |

| Clearance | 2.9 mL/min/kg | |

| Volume of Distribution | 0.41 L/kg | |

| Intravenous Half-life | 5.2 hours |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

Rat Ex Vivo Whole-Blood Calcium Ionophore-Induced LTB4 Assay

This assay is designed to assess the ability of a compound to inhibit LTB4 production in whole blood after in vivo administration.

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

This compound is administered orally (p.o.) to the rats at various doses.

-

At specified time points post-dosing, blood samples are collected via cardiac puncture into heparinized tubes.

-

Aliquots of whole blood are then stimulated with a calcium ionophore (e.g., A23187) to induce LTB4 synthesis.

-

The reaction is stopped, and plasma is separated by centrifugation.

-

LTB4 levels in the plasma are quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA)[2].

-

-

Endpoint: The concentration of this compound required to inhibit LTB4 production by 50% (EC50) is calculated.

Figure 2: Rat Ex Vivo Whole-Blood LTB4 Assay Workflow.

Zymosan-Induced Peritonitis in Mice

This model of acute inflammation is used to evaluate the anti-inflammatory effects of a compound by measuring leukocyte infiltration and inflammatory mediator levels in the peritoneal cavity.

-

Animal Model: Male BALB/c mice.

-

Procedure:

-

This compound is administered to mice, typically via oral gavage, prior to the inflammatory challenge.

-

Peritonitis is induced by an intraperitoneal (i.p.) injection of zymosan, a yeast cell wall component[3][4][5][6].

-

At a predetermined time after zymosan injection (e.g., 4 hours), the mice are euthanized.

-

The peritoneal cavity is lavaged with sterile saline to collect the peritoneal exudate.

-

The total number of leukocytes in the lavage fluid is determined, and differential cell counts (neutrophils, macrophages) are performed.

-

Levels of LTB4 and CysLTs in the lavage fluid are quantified by EIA or other sensitive analytical methods.

-

-

Endpoints: Dose-dependent inhibition of leukocyte infiltration and leukotriene production.

Figure 3: Zymosan-Induced Peritonitis Experimental Workflow.

Ovalbumin-Primed and Challenged Chronic Lung Inflammation in Mice

This is a widely used model of allergic asthma to assess the efficacy of anti-inflammatory compounds in a chronic inflammatory setting of the airways.

-

Animal Model: BALB/c mice.

-

Procedure:

-

Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA), an egg protein, typically emulsified with an adjuvant like alum[7][8]. This is usually done on day 0 and day 14.

-

Challenge: Following sensitization, mice are challenged with repeated aerosolized OVA to induce lung inflammation. This is often performed on multiple consecutive days (e.g., days 21, 22, and 23).

-

Treatment: this compound is administered to the mice, often daily, during the challenge phase.

-

Assessment: 24-48 hours after the final OVA challenge, various endpoints are assessed:

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged to collect BAL fluid. The fluid is analyzed for inflammatory cell infiltrates (eosinophils, neutrophils, lymphocytes) and levels of CysLTs and interleukin-5 (IL-5).

-

Lung Histology: Lung tissue is collected for histological analysis to assess inflammation and airway remodeling.

-

Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent like methacholine can be measured.

-

-

-

Endpoints: Reduction in inflammatory cell counts, CysLT and IL-5 levels in BAL fluid, and amelioration of airway inflammation and hyperresponsiveness.

References

- 1. researchgate.net [researchgate.net]

- 2. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. inotiv.com [inotiv.com]

- 4. olac.berkeley.edu [olac.berkeley.edu]

- 5. Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. Early life ovalbumin sensitization and aerosol challenge for the induction ofallergic airway inflammation in a BALB/c murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ovalbumin sensitization and challenge increases the number of lung cells possessing a mesenchymal stromal cell phenotype - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

AM103 In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vitro assays to characterize the activity of AM103, a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). The following protocols are intended to guide researchers in the evaluation of this compound and similar compounds targeting the leukotriene biosynthesis pathway.

Mechanism of Action

This compound is an oral, next-generation inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1] FLAP is a crucial membrane protein that facilitates the transfer of arachidonic acid to 5-lipoxygenase (5-LO), the initial and rate-limiting step in the biosynthesis of leukotrienes.[2][3] Leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent lipid mediators involved in inflammatory and allergic responses. By binding to FLAP, this compound inhibits the synthesis of all leukotrienes, thereby exerting its anti-inflammatory effects.[2][3] This mechanism of action makes this compound a promising candidate for the treatment of inflammatory diseases such as asthma and cardiovascular disease.[1][2]

Signaling Pathway

The biosynthesis of leukotrienes, which is inhibited by this compound, is a well-defined signaling cascade. The pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. FLAP then presents arachidonic acid to 5-lipoxygenase, which converts it to the unstable intermediate, leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either LTB4 by LTA4 hydrolase or to LTC4 by LTC4 synthase. LTC4 is then further converted to LTD4 and LTE4. This compound acts at the initial stage of this pathway by inhibiting FLAP.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro and in vivo assays. The following table summarizes the key potency values.

| Assay | Species | IC50 / EC50 (nM) | Reference |

| FLAP Binding | Human | 4.2 | [4][5] |

| Human Whole Blood LTB4 Inhibition | Human | 349 - 350 | [4][5] |

| Rat Whole Blood LTB4 Inhibition | Rat | 113 | [4] |

| Mouse Whole Blood LTB4 Inhibition | Mouse | 117 | [4] |

| Rat ex vivo Whole Blood LTB4 Inhibition (oral) | Rat | ~60 | [6][7] |

| Rat in vivo Lung LTB4 & CysLT Inhibition | Rat | ~330 | [4][6] |

Experimental Protocols

FLAP Radioligand Binding Assay

This assay measures the ability of a test compound, such as this compound, to displace a radiolabeled ligand from FLAP in cell membranes.

Experimental Workflow:

Materials:

-

HL-60 (human promyelocytic leukemia) cells

-

Phorbol 12-myristate 13-acetate (PMA) (optional, for enhancing FLAP expression)

-

[3H]-MK886 (radioligand)

-

This compound or other test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation fluid

-

96-well filter plates

-

Scintillation counter

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture HL-60 cells in appropriate media and conditions.

-

For enhanced FLAP expression, treat cells with PMA (e.g., 32 ng/mL) for 72 hours.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in lysis buffer and homogenize.

-

Centrifuge the lysate at a low speed to remove nuclei and debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Binding buffer

-

A dilution series of this compound or other test compounds.

-

[3H]-MK886 at a concentration near its Kd (e.g., 6 nM).

-

Cell membranes (e.g., 10 µg of protein per well).

-

-

Incubate the plate at room temperature for 1-2 hours with gentle agitation.

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-